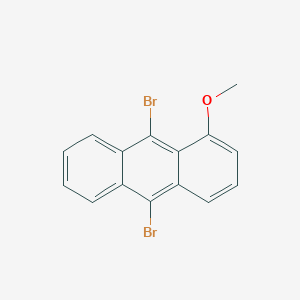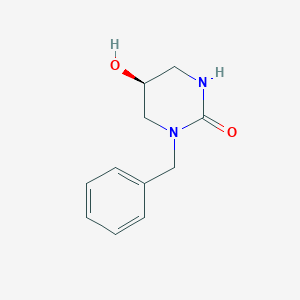
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- is a chemical compound with a unique structure that includes a pyrimidinone ring, a hydroxy group, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinone ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5R)-: A stereoisomer with different spatial arrangement.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(methyl)-: Lacks the phenyl group, leading to different properties.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- lies in its specific structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
377093-08-8 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
(5S)-1-benzyl-5-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-12-11(15)13(8-10)7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,12,15)/t10-/m0/s1 |
InChI-Schlüssel |
OSQVLVMGWDSVQY-JTQLQIEISA-N |
Isomerische SMILES |
C1[C@@H](CN(C(=O)N1)CC2=CC=CC=C2)O |
Kanonische SMILES |
C1C(CN(C(=O)N1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


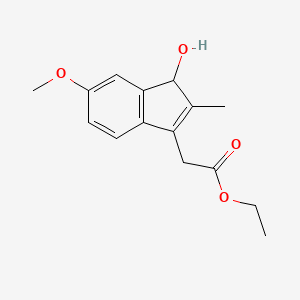

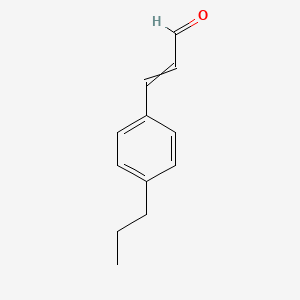
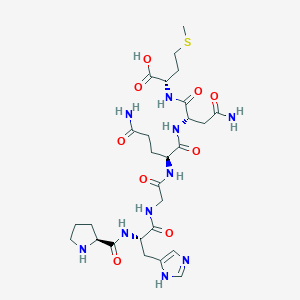
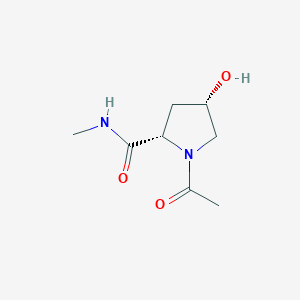
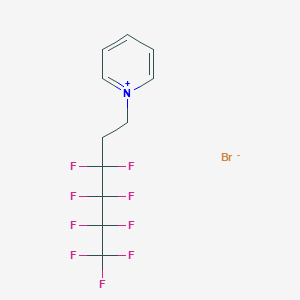
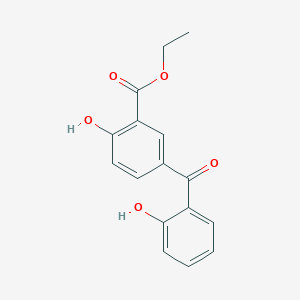


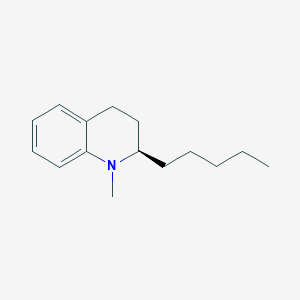
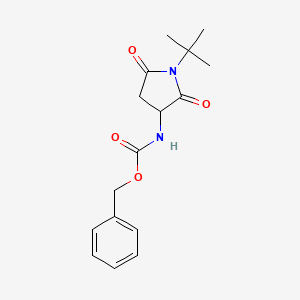
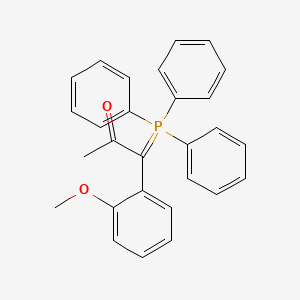
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
